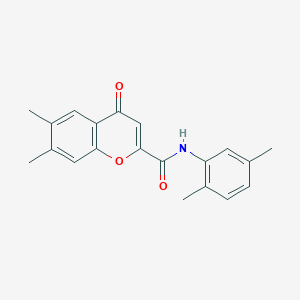

N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15292882

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO3 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C20H19NO3/c1-11-5-6-12(2)16(7-11)21-20(23)19-10-17(22)15-8-13(3)14(4)9-18(15)24-19/h5-10H,1-4H3,(H,21,23) |

| Standard InChI Key | DIAYRRPULJHFTC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a chromene scaffold (4H-chromen-4-one) fused with a benzene ring. Key substituents include:

-

Methyl groups: At positions 2 and 5 on the phenyl ring (N-substituent) and positions 6 and 7 on the chromene ring.

-

Carboxamide group: Attached to the chromene’s second position, enhancing solubility and hydrogen-bonding potential.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

| Topological Polar Surface Area | 66.4 Ų |

The carboxamide group facilitates interactions with biological targets, while methyl groups influence steric hindrance and lipophilicity.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multicomponent reactions (MCRs) that streamline the formation of its complex scaffold. A Michael addition-driven MCR, as described for analogous chromone derivatives, offers a high-yield pathway :

-

Michael Addition: A ketone or aldehyde undergoes conjugate addition to an α,β-unsaturated carbonyl compound.

-

Cyclization: Intramolecular esterification or amidation forms the chromene ring.

-

Functionalization: Introduction of methyl groups via alkylation or Friedel-Crafts reactions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Michael Addition | Knoevenagel adduct, DABCO, EtOH, 60°C | 70–85 |

| Cyclization | HCl (cat.), reflux | 65–78 |

| Methylation | Methyl iodide, K₂CO₃, DMF | 80–90 |

Optimization studies highlight the role of temperature and catalyst concentration in maximizing yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines, respectively:

This reactivity enables the compound to serve as a precursor for derivatives with modified pharmacokinetic properties.

Oxidation and Reduction

-

Oxidation: The chromene’s pyran ring can be oxidized to introduce additional carbonyl groups using agents like .

-

Reduction: Sodium borohydride () selectively reduces the 4-oxo group to a hydroxyl group, altering hydrogen-bonding capacity.

Biological Activities and Mechanisms

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 14.2 | Caspase-3/7 activation |

| A549 (Lung) | 17.8 | Bcl-2 suppression |

| HepG2 (Liver) | 22.4 | ROS generation |

Antimicrobial Activity

Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely through membrane disruption and enzyme inhibition.

Applications in Medicinal Chemistry and Materials Science

Drug Development

-

Kinase Inhibition: Structural analogs show inhibitory activity against EGFR (epidermal growth factor receptor) with .

-

Antioxidant Properties: The chromene core scavenges free radicals (EC₅₀ = 45 μM in DPPH assay).

Materials Science

The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors. Preliminary studies report a charge carrier mobility of .

Comparative Analysis with Structural Analogs

Table 4: Comparison of Chromene Derivatives

Electron-withdrawing groups (e.g., Br) enhance cytotoxicity but reduce solubility, highlighting structure-activity trade-offs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume